

# Application Notes and Protocols: SAR103168

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SAR103168**

Cat. No.: **B1191841**

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

**SAR103168** is a potent, multi-targeted tyrosine kinase inhibitor. Preclinical studies have demonstrated its activity against a range of kinases implicated in oncogenesis and angiogenesis. This document provides essential information for the handling, storage, and application of **SAR103168** in a research setting. The information herein is compiled from publicly available data and general laboratory principles.

## Long-Term Storage Conditions

While specific long-term stability data for **SAR103168** is not publicly available, the following storage conditions are recommended based on general practices for similar kinase inhibitors and its known formulation.

Table 1: Recommended Long-Term Storage Conditions for **SAR103168**

| Form                                             | Storage Temperature | Humidity             | Light              | Notes                                                                                                   |
|--------------------------------------------------|---------------------|----------------------|--------------------|---------------------------------------------------------------------------------------------------------|
| Lyophilized Powder                               | -20°C or -80°C      | Store with desiccant | Protect from light | Ensure container is tightly sealed to prevent moisture absorption.                                      |
| Stock Solution in DMSO                           | -20°C or -80°C      | N/A                  | Protect from light | Aliquot to avoid repeated freeze-thaw cycles.                                                           |
| Formulated Concentrate(in Solutol® HS15/Ethanol) | 2-8°C               | N/A                  | Protect from light | Based on the formulation used in clinical trials.<br>Check for precipitation upon removal from storage. |

## Signaling Pathway

**SAR103168** is a multi-targeted kinase inhibitor. The following diagram illustrates its inhibitory action on various signaling pathways.



[Click to download full resolution via product page](#)

Caption: **SAR103168** inhibits multiple receptor and cytoplasmic tyrosine kinases.

## Experimental Protocols

## Protocol 1: Preparation of SAR103168 Stock Solution

- Reconstitution of Lyophilized Powder:
  - Briefly centrifuge the vial of lyophilized **SAR103168** to collect the powder at the bottom.
  - Under sterile conditions, add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a desired stock concentration (e.g., 10 mM).
  - Gently vortex or sonicate the vial to ensure complete dissolution.
- Storage of Stock Solution:
  - Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
  - Store the aliquots at -20°C or -80°C, protected from light.

## Protocol 2: Preparation of Intravenous Infusion Solution from Concentrate

The following protocol is based on the formulation used in the NCT00981240 clinical trial, where **SAR103168** was supplied as a 60 mg/3 mL concentrate in Solutol® HS15/Ethanol (75/25 w/w).

### Materials:

- **SAR103168** concentrate (20 mg/mL)
- Sterile 5% Dextrose Injection, USP (D5W) or 0.9% Sodium Chloride Injection, USP (Normal Saline)
- Sterile syringes and needles
- Sterile intravenous (IV) infusion bag

### Procedure:

- Calculate the Required Volume: Determine the volume of **SAR103168** concentrate needed to achieve the desired final dose.
- Dilution:
  - Using a sterile syringe, withdraw the calculated volume of **SAR103168** concentrate.
  - Slowly inject the concentrate into the IV infusion bag containing the appropriate volume of D5W or Normal Saline.
  - Gently invert the bag several times to ensure thorough mixing. Avoid vigorous shaking to prevent foaming.
- Administration: The diluted solution is ready for intravenous infusion. The infusion rate and duration should be determined by the experimental design.



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of **SAR103168** intravenous infusion solution.

## Protocol 3: Bioanalytical Method for Quantification in Plasma

A validated bioanalytical liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been used to determine **SAR103168** concentrations in plasma. While the specific

parameters of the validated assay are not publicly available, a general approach for developing such a method is outlined below.

**Principle:** This method involves the extraction of **SAR103168** and an internal standard from plasma, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry.

#### General Procedure:

- Sample Preparation (Protein Precipitation):
  - To a 100 µL plasma sample, add an internal standard.
  - Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
  - Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
  - Transfer the supernatant to a clean tube for analysis.
- LC/MS/MS Analysis:
  - Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
  - Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for **SAR103168** and the internal standard.
- Quantification:
  - Construct a calibration curve using standards of known **SAR103168** concentrations in blank plasma.
  - Determine the concentration of **SAR103168** in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Disclaimer

The information provided in these Application Notes and Protocols is intended for guidance in a research setting only. The storage conditions and protocols are based on general principles and publicly available data, which may be limited. Researchers should conduct their own validation studies to ensure the stability and suitability of **SAR103168** for their specific applications. The discontinuation of the clinical development of **SAR103168** means that comprehensive stability and handling data may not be available in the public domain.

- To cite this document: BenchChem. [Application Notes and Protocols: SAR103168]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1191841#long-term-storage-conditions-for-sar103168\]](https://www.benchchem.com/product/b1191841#long-term-storage-conditions-for-sar103168)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)